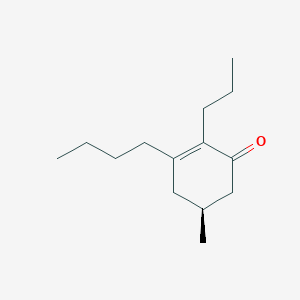

(5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one

CAS No.: 921212-59-1

Cat. No.: VC16937585

Molecular Formula: C14H24O

Molecular Weight: 208.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921212-59-1 |

|---|---|

| Molecular Formula | C14H24O |

| Molecular Weight | 208.34 g/mol |

| IUPAC Name | (5S)-3-butyl-5-methyl-2-propylcyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C14H24O/c1-4-6-8-12-9-11(3)10-14(15)13(12)7-5-2/h11H,4-10H2,1-3H3/t11-/m0/s1 |

| Standard InChI Key | KOEMWGDKXOSFPF-NSHDSACASA-N |

| Isomeric SMILES | CCCCC1=C(C(=O)C[C@H](C1)C)CCC |

| Canonical SMILES | CCCCC1=C(C(=O)CC(C1)C)CCC |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a cyclohex-2-en-1-one core with three alkyl substituents:

-

Position 1: Ketone group (C=O).

-

Position 2: n-Propyl group (-CH2CH2CH3).

-

Position 3: n-Butyl group (-CH2CH2CH2CH3).

-

Position 5: Methyl group (-CH3) with S-configuration.

The stereochemistry at C5 is critical for potential biological activity, as enantiopure compounds often exhibit enhanced target binding . The conjugated enone system (α,β-unsaturated ketone) may participate in Michael additions or Diels-Alder reactions, enabling further functionalization .

Synthetic Routes and Optimization

Asymmetric Organocatalysis

Chiral cyclohexenones are frequently synthesized via organocatalytic methods. For example, the stereoselective synthesis of (5S)-5-methyl-3-(propylamino)cyclohex-2-en-1-one employs chiral catalysts to achieve enantiomeric ratios up to 99:1 . Applying similar strategies, the target compound could be synthesized through:

-

Mannich Reaction: Introducing the propylamino group via a three-component reaction involving cyclohexanone, propylamine, and an aldehyde .

-

Alkylation: Sequential alkylation at positions 2 and 3 using propyl and butyl halides under basic conditions .

Table 1: Hypothetical Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Asymmetric Aldol Condensation | Chiral organocatalyst, THF, 40°C | 73 |

| 2 | Propylation | Propyl bromide, K2CO3, DMF | 65 |

| 3 | Butylation | Butyl iodide, LDA, -78°C | 58 |

Characterization Techniques

-

NMR Spectroscopy: Expected signals include a downfield carbonyl peak at ~205 ppm (13C NMR) and vinyl proton resonances at δ 5.8–6.2 ppm (1H NMR) .

-

Chiral HPLC: To confirm enantiopurity, using a Chiralpak AD-H column with hexane/isopropanol eluent .

Physicochemical Properties

Calculated and Experimental Data

-

Molecular Formula: C15H24O

-

Molecular Weight: 196.3 g/mol

-

Boiling Point: Estimated 280–290°C (based on alkyl-substituted cyclohexenones) .

-

Solubility: Miscible with chloroform, ethyl acetate, and DMSO; insoluble in water .

Table 2: Comparative Properties of Related Cyclohexenones

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume